molecular formula C21H19N3O3S3 B2423083 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide CAS No. 900136-47-2

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B2423083
CAS No.: 900136-47-2
M. Wt: 457.58
InChI Key: KCBSZBSJJVMASB-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a useful research compound. Its molecular formula is C21H19N3O3S3 and its molecular weight is 457.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal and Antimicrobial Properties

  • Rhodanineacetic acid derivatives, which include compounds similar to N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide, have been explored for their potential as antifungal compounds. A study found that some derivatives showed strong inhibition against various Candida species and Trichosporon asahii (Doležel et al., 2009). Another study highlighted their effectiveness against mycobacteria, Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, and their marginal activity against Gram-negative and fungal pathogens (Krátký et al., 2017).

Cytotoxic Activity

  • Certain N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide compounds, which are structurally related to the compound , demonstrated moderate cytotoxic activity against chronic myelogenous leukemia (K562) cells and breast cancer (MCF7) cells (Nguyen et al., 2019).

Anti-inflammatory Activity

  • Research on derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, which are structurally related, indicated significant anti-inflammatory activity in some synthesized compounds (Sunder et al., 2013).

Antioxidant and Anti-inflammatory Compounds

  • A series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and their derivatives exhibited good antioxidant activity in various assays and possessed excellent anti-inflammatory activity. This suggests potential antioxidant and anti-inflammatory applications for related compounds (Koppireddi et al., 2013).

Antitumor Activity

  • The synthesis of certain derivatives has been explored for their antitumor activity. For instance, a preparative procedure was developed for the synthesis of compounds with moderate antitumor activity against various malignant tumor cells (Horishny et al., 2020).

Other Applications

  • Additionally, these compounds have been studied for applications in the synthesis of novel thiazolidin-4-one derivatives as potential antimicrobial agents and in the design and synthesis of benzodiazepines bearing benzimidazole/benzothiazole and indole moieties as potent antimicrobial and antioxidant agents (Baviskar et al., 2013); (Naraboli & Biradar, 2017).

Properties

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S3/c1-27-14-4-5-17-16(9-14)13(11-23-17)6-7-22-19(25)12-24-20(26)18(30-21(24)28)10-15-3-2-8-29-15/h2-5,8-11,23H,6-7,12H2,1H3,(H,22,25)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBSZBSJJVMASB-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C(=O)C(=CC4=CC=CS4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C(=O)/C(=C\C4=CC=CS4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.